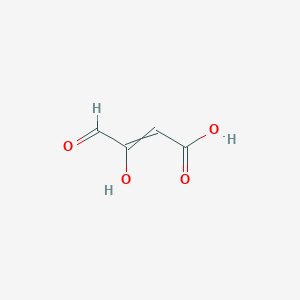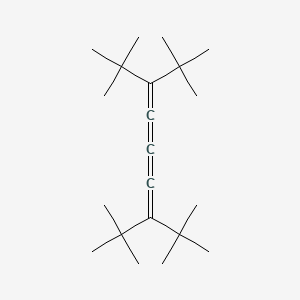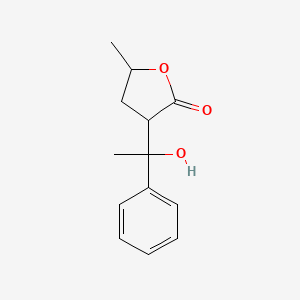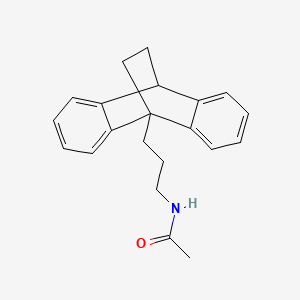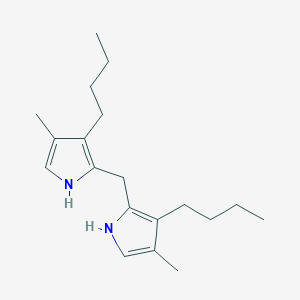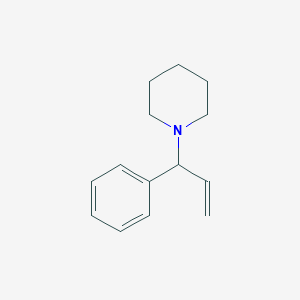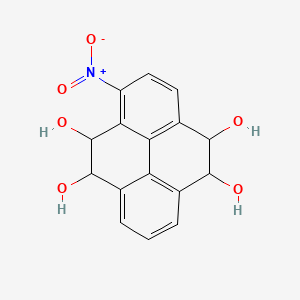
1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol is a complex organic compound with a unique structure that includes both nitro and hydroxyl functional groups. This compound is derived from pyrene, a polycyclic aromatic hydrocarbon, and has significant potential in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol typically involves the nitration of 4,5,9,10-tetrahydropyrene, followed by the introduction of hydroxyl groups. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The hydroxylation step often involves the use of strong oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to ensure the selective introduction of hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the molecule into smaller fragments.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-amino-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol, while oxidation can lead to the formation of quinones or other oxidized derivatives .
Scientific Research Applications
1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the redox state of the target molecules. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4,5,9,10-Tetrahydropyrene: The parent compound without the nitro and hydroxyl groups.
1-Nitropyrene: A similar compound with a nitro group but lacking the tetrahydro and hydroxyl modifications.
Pyrene-4,5,9,10-tetraone: Another derivative of pyrene with different functional groups.
Uniqueness
1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol is unique due to the combination of nitro and hydroxyl groups on the tetrahydropyrene backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
115084-29-2 |
|---|---|
Molecular Formula |
C16H13NO6 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
1-nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol |
InChI |
InChI=1S/C16H13NO6/c18-13-6-2-1-3-7-10(6)11-8(14(13)19)4-5-9(17(22)23)12(11)16(21)15(7)20/h1-5,13-16,18-21H |
InChI Key |
ZINIYTPSXNBZPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(C4=C(C=CC(=C43)C(C2O)O)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


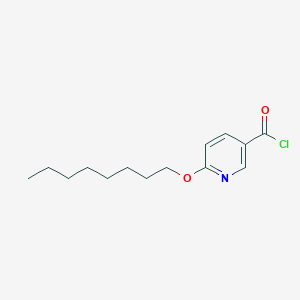
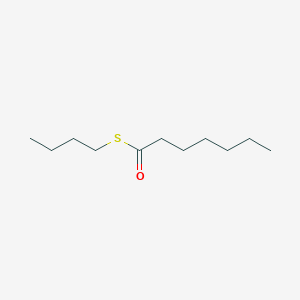
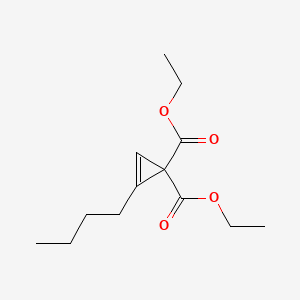
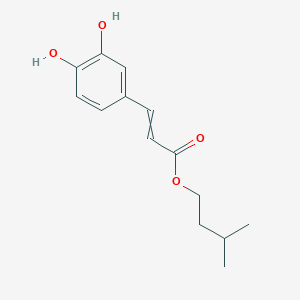
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
